molecular formula C13H13ClN2O2 B15227187 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one

3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one

Cat. No.: B15227187
M. Wt: 264.71 g/mol
InChI Key: DBLGMAMTTJLAEW-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes an amino group, a chlorobenzyl group, a hydroxyl group, and a methyl group attached to a pyridinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 4-hydroxy-5-methylpyridin-2(1H)-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-fluorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
  • 3-Amino-1-(2-bromobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
  • 3-Amino-1-(2-iodobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one

Uniqueness

3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

3-amino-1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methylpyridin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-8-6-16(13(18)11(15)12(8)17)7-9-4-2-3-5-10(9)14/h2-6,17H,7,15H2,1H3

InChI Key

DBLGMAMTTJLAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1O)N)CC2=CC=CC=C2Cl

Origin of Product

United States

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